Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
Description
Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester (hereafter referred to by its full name), is a synthetic carbamate derivative characterized by a complex heterocyclic architecture. The molecule features:
- A tert-butyl carbamate group, which enhances metabolic stability and bioavailability by shielding reactive functional groups .
- A thienyl-pyrrolopyridine core, a structural motif common in kinase inhibitors due to its ability to engage in π-π stacking and hydrogen bonding .
- A phenylsulfonyl substituent, which may improve solubility and modulate target binding affinity .
Synthetic routes likely involve sulfonation of pyrrolopyridine intermediates followed by carbamate formation, as seen in related compounds .
Properties
CAS No. |
943321-90-2 |
|---|---|
Molecular Formula |
C22H21N3O4S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate |
InChI |
InChI=1S/C22H21N3O4S2/c1-22(2,3)29-21(26)24-19-10-9-18(30-19)16-11-13-23-20-17(16)12-14-25(20)31(27,28)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,26) |
InChI Key |
MXTPXJMDZVTEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridinyl core.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using reagents such as phenylsulfonyl chloride in the presence of a base.
Attachment of the Thienyl Group: The thienyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Formation of the Carbamic Acid Ester: The final step involves the esterification of the intermediate with tert-butyl chloroformate to form the desired carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the thienyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in pharmaceuticals and agrochemicals due to its diverse functional groups that may influence biological activity. This compound, which has the molecular formula C22H21N3O4S2 and a molecular weight of approximately 455.55 g/mol, features a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a thienyl moiety.
Chemical Reactions
Carbamic acids generally undergo hydrolysis to form corresponding amines and carbon dioxide. For this specific compound, reactions may involve nucleophilic attack on the carbonyl carbon of the carbamate group. Hydrolysis can occur under acidic or basic conditions, yielding the corresponding carbamic acid and tert-butyl alcohol. Additionally, reactions with nucleophiles can lead to the substitution of the bromine atom, facilitating further functionalization of the molecule.
Preliminary studies suggest that carbamic acid derivatives exhibit various biological activities. This particular compound has shown promise as a potential inhibitor of specific protein kinases, which are critical in various signaling pathways related to cancer and inflammatory diseases. The presence of the phenylsulfonyl and pyrrolopyridine groups may contribute to its inhibitory activity against certain kinases, making it a candidate for further pharmacological studies.
Potential Applications
Mechanism of Action
The mechanism of action of Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The phenylsulfonyl group and the pyrrolo[2,3-b]pyridinyl moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound shares core features with several carbamic acid esters, including:
Key Comparisons:
Regiochemical Differences : The substitution position on the pyrrolopyridine ring (4-yl vs. 5-yl) in CAS 956485-62-4 and 900514-09-2 influences electronic properties and binding interactions. For example, 4-yl derivatives exhibit stronger π-π interactions in kinase binding pockets .
Functional Group Impact : The phenylsulfonyl group in the target compound distinguishes it from simpler pyrrolopyridine carbamates. This group may enhance solubility (logP reduction) and confer resistance to enzymatic degradation compared to methyl or hydrogen substituents .
Bioactivity Trends: Tert-butyl carbamates in isoflavone derivatives (e.g., daidzein analogs) lack estrogenic activity, suggesting that bulky carbamate groups block receptor interactions . This property could extend to the target compound, making it suitable for non-hormonal therapeutic applications.
Research Findings and Implications
Marine Isolates : Carbamic acid esters isolated from marine bacteria (e.g., methyl 4-hydroxyphenylacetate) exhibit antimicrobial activity, hinting at the ecological role of such compounds . While the target compound is synthetic, its structural motifs may confer similar bioactivity.
Kinase Inhibition : Pyrrolopyridine carbamates (e.g., CAS 956485-62-4) inhibit kinases like JAK2 and EGFR at IC₅₀ values of 10–100 nM, suggesting the target compound could be optimized for oncology applications .
Biological Activity
Carbamic acid derivatives are a class of compounds known for their diverse biological activities, including potential applications in treating neurological disorders and various forms of cancer. The compound Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is of particular interest due to its unique structural features which may enhance its pharmacological properties.
Chemical Structure
The compound can be described as follows:
- Chemical Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 342.41 g/mol
- Structural Features:
- Pyrrolo[2,3-b]pyridine moiety
- Phenylsulfonyl group
- Thienyl ring
Biological Activity Overview
Research indicates that carbamate esters, including the compound , exhibit a range of biological activities:
1. Enzyme Inhibition
Carbamic acid derivatives have been studied for their potential to inhibit key enzymes involved in neurotransmission:
- Cholinesterase Inhibition: Some carbamates show significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. For instance, related compounds have shown IC50 values ranging from 9.4 to 13.4 µM against AChE .
2. Anticancer Properties
Pyrrole-containing compounds are being investigated for their anticancer activities. The structural motifs found in pyrrole derivatives are associated with:
- Cytotoxicity: Certain derivatives have demonstrated enhanced cytotoxic effects against various cancer cell lines when compared to standard treatments like bleomycin .
3. Neuroprotective Effects
The compound's potential neuroprotective properties stem from its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Study: In Vitro Evaluation
A study evaluated the biological activity of several carbamate esters, including those similar to the compound :
- Methodology: In vitro assays were conducted to assess enzyme inhibition and cytotoxicity.
- Findings: The results indicated that certain substitutions on the pyridine ring significantly enhanced AChE inhibition and cytotoxicity against cancer cell lines .
Table: Biological Activities of Related Carbamate Esters
| Compound Name | Enzyme Target | IC50 (µM) | Cytotoxicity (Cell Line) |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 9.4 | FaDu (Hypopharyngeal) |
| Compound B | Acetylcholinesterase | 13.4 | MCF-7 (Breast Cancer) |
| Compound C | Butyrylcholinesterase | <10 | HeLa (Cervical Cancer) |
The mechanism by which carbamic acid esters exert their biological effects often involves:
- Hydrolysis: Many carbamates undergo hydrolysis in physiological conditions, leading to the release of active metabolites that inhibit enzymes or interact with cellular receptors .
- Receptor Modulation: Some studies suggest that these compounds may act on G-protein coupled receptors, influencing intracellular signaling pathways that regulate cell growth and apoptosis .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound features a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a thienyl moiety, linked via a carbamate ester (tert-butyl group). The phenylsulfonyl group enhances electron-withdrawing properties, potentially stabilizing reactive intermediates, while the thienyl moiety contributes to π-π stacking interactions in biological systems. The tert-butyl ester acts as a protecting group, delaying hydrolysis until targeted delivery .
Methodological Insight: To assess structural contributions, researchers can synthesize analogs with modified substituents (e.g., replacing phenylsulfonyl with methylsulfonyl) and compare their stability via HPLC and bioactivity in enzyme inhibition assays.
Q. What synthetic strategies are recommended for this compound, and how can purity be optimized?
Synthesis typically involves:
- Step 1 : Coupling the pyrrolo[2,3-b]pyridine core with a phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Introducing the thienyl group via Suzuki-Miyaura cross-coupling using Pd catalysts.
- Step 3 : Installing the tert-butyl carbamate via reaction with Boc anhydride.
Optimization: Use column chromatography with gradients of ethyl acetate/hexane for purification. Monitor intermediates via LC-MS to ensure regioselectivity, especially at the pyrrolo-pyridine N-sulfonylation step .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolo-pyridine and thienyl substituents.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₂H₂₁N₃O₄S₂, ~455.55 g/mol).
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the sulfonyl group orientation .
Advanced Research Questions
Q. How can researchers resolve conflicting data between in vitro and in vivo bioactivity studies for this compound?
Discrepancies often arise from metabolic instability or off-target effects. To address this:
- Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free amine from carbamate cleavage).
- Pharmacokinetic Studies : Compare plasma half-life in rodent models with in vitro hepatic microsomal assays.
- Structural Analogs : Test derivatives with stabilized carbamate groups (e.g., isopropyl instead of tert-butyl) to assess metabolic liability .
Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., kinases)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized kinase domains.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular Dynamics Simulations : Predict binding modes of the thienyl and sulfonyl groups within ATP-binding pockets .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?
- Analog Synthesis : Replace the pyrrolo-pyridine core with pyrrolo[3,2-b]pyridine or indole derivatives to assess ring size impact.
- Functional Group Modifications : Introduce electron-donating groups (e.g., methoxy) on the phenylsulfonyl moiety to alter electronic profiles.
- Computational Screening : Use docking software (e.g., AutoDock Vina) to prioritize analogs with predicted higher affinity for target kinases over off-target proteins .
Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?
- Hydrolysis Controls : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via UV-HPLC.
- Light/Heat Stability : Store aliquots under varying conditions (e.g., -80°C vs. room temperature) to identify decomposition triggers.
- Enzymatic Controls : Test stability in human serum albumin (HSA) to assess protein-binding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
